3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrobromide

Catalog No.
S6595166
CAS No.
2007919-32-4
M.F
C6H9BrN2
M. Wt
189.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrobrom...

CAS Number

2007919-32-4

Product Name

3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrobromide

IUPAC Name

3-azabicyclo[3.1.0]hexane-1-carbonitrile;hydrobromide

Molecular Formula

C6H9BrN2

Molecular Weight

189.05 g/mol

InChI

InChI=1S/C6H8N2.BrH/c7-3-6-1-5(6)2-8-4-6;/h5,8H,1-2,4H2;1H

InChI Key

HIWWULJHVQMVGW-UHFFFAOYSA-N

SMILES

C1C2C1(CNC2)C#N.Br

Canonical SMILES

C1C2C1(CNC2)C#N.Br

3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrobromide is a bicyclic compound characterized by its unique nitrogen-containing structure. This compound features a bicyclo[3.1.0]hexane framework with a carbonitrile group at the 1-position and is typically encountered in its hydrobromide salt form, which enhances its solubility and stability in various applications. The molecular formula for this compound is C6H9BrN2C_6H_9BrN_2 and its CAS number is 2007919-32-4 .

The reactivity of 3-azabicyclo[3.1.0]hexane-1-carbonitrile hydrobromide is primarily influenced by the carbonitrile functional group, which can undergo nucleophilic addition reactions. The nitrogen atom in the bicyclic structure can also participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Notably, this compound can be transformed into other derivatives through reduction or substitution processes, often involving reagents like lithium aluminum hydride or sodium bis(2-methoxyethoxy)aluminum dihydride .

Research indicates that derivatives of 3-azabicyclo[3.1.0]hexane, including the hydrobromide form, exhibit significant biological activity. These compounds have been studied for their potential therapeutic effects in treating central nervous system disorders, including anxiety and panic disorders. Their mechanism of action may involve modulation of neurotransmitter transport systems, particularly those related to biogenic amines . Additionally, certain derivatives have shown promise in agricultural applications, such as sterilizing male anthers in plants .

The synthesis of 3-azabicyclo[3.1.0]hexane-1-carbonitrile hydrobromide typically involves several steps:

  • Formation of the Bicyclic Structure: Initial synthesis may involve cyclization reactions starting from suitable precursors to form the bicyclo[3.1.0]hexane framework.
  • Introduction of the Carbonitrile Group: This can be achieved through nucleophilic substitution reactions where a cyano group is introduced at the 1-position.
  • Salt Formation: The hydrobromide salt can be formed by reacting the base form of the compound with hydrobromic acid, enhancing its solubility and stability for further use.

Specific methods may vary based on desired purity and yield, with some procedures employing catalytic conditions to optimize reactions .

3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrobromide finds applications across various fields:

  • Pharmaceuticals: It is explored for its potential use in developing treatments for psychiatric disorders due to its ability to modulate neurotransmitter systems.
  • Agriculture: Certain derivatives are utilized for their biological activity in plant sterilization processes.
  • Chemical Synthesis: As a versatile intermediate, it serves as a building block for synthesizing more complex organic molecules.

Studies on 3-azabicyclo[3.1.0]hexane-1-carbonitrile hydrobromide have focused on its interactions with biological targets, particularly in the central nervous system. These studies often assess how the compound affects neurotransmitter levels and receptor activity, providing insights into its pharmacological profile and potential side effects when used therapeutically .

Several compounds share structural similarities with 3-azabicyclo[3.1.0]hexane-1-carbonitrile hydrobromide, each possessing unique properties:

Compound NameStructural FeaturesBiological Activity
2-Carboxy-3-azabicyclo[3.1.0]hexaneContains a carboxylic acid groupPlant sterilization properties
3-Benzyl-3-azabicyclo[3.1.0]hexaneBenzyl substituent at position 3Potential CNS activity
2-Methyl-3-azabicyclo[3.1.0]hexaneMethyl group at position 2Modulates neurotransmitter transport

The uniqueness of 3-azabicyclo[3.1.0]hexane-1-carbonitrile hydrobromide lies in its specific carbonitrile functionality combined with the bicyclic structure, which enhances its reactivity and biological profile compared to other similar compounds.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

187.99491 g/mol

Monoisotopic Mass

187.99491 g/mol

Heavy Atom Count

9

Dates

Modify: 2023-11-23

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